molecular formula C8H9IO2 B029183 1-Iodo-3,5-dimethoxybenzene CAS No. 25245-27-6

1-Iodo-3,5-dimethoxybenzene

Cat. No. B029183
CAS RN: 25245-27-6
M. Wt: 264.06 g/mol
InChI Key: MMOMUEFLZAHIAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Iodo-3,5-dimethoxybenzene, like poly(1,3-dimethoxybenzene), involves electrochemical oxidation processes. For instance, poly(1,3-dimethoxybenzene) is synthesized via the electrochemical oxidation of 1,3-dimethoxybenzene in an acetonitrile solution containing tetrabutylammonium tetrafluoroborate, resulting in a polymer with retained methoxy groups and a structure supported by FT-IR and NMR spectroscopies (Martínez et al., 1998). These methodologies highlight the versatility of 1,3-dimethoxybenzene derivatives in synthesizing polymeric materials with specific electronic and structural properties.

Molecular Structure Analysis

The molecular structure of 1,3-dimethoxybenzene derivatives has been extensively studied through techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal the presence of stable planar conformers and provide insights into the conformational properties and geometrical parameters of the molecules (Dorofeeva et al., 2010). Such analyses are crucial for understanding the reactivity and interaction potential of 1-Iodo-3,5-dimethoxybenzene in chemical reactions.

Chemical Reactions and Properties

Chemical reactions involving iodobenzenes, closely related to 1-Iodo-3,5-dimethoxybenzene, demonstrate their utility in catalyzing transformations such as the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes from commercially available precursors, showcasing the role of iodobenzenes in facilitating complex organic syntheses (Ngatimin et al., 2013). These reactions are indicative of the potential chemical pathways and transformations that 1-Iodo-3,5-dimethoxybenzene can undergo, contributing to its versatility as a chemical intermediate.

Physical Properties Analysis

The study of closely related molecules like 2-Iodo-1,3-dimethoxybenzene provides insights into the physical properties of these compounds, including crystalline structure and intermolecular interactions. For example, crystals of 2-Iodo-1,3-dimethoxybenzene exhibit weak C—H⋯π interactions and non-bonding C—I⋯π contacts, forming interpenetrating one-dimensional chains (Xue & Qin, 2009). These structural characteristics contribute to our understanding of the solid-state behavior of 1-Iodo-3,5-dimethoxybenzene and its derivatives.

Scientific Research Applications

Future Directions

1-Iodo-3,5-dimethoxybenzene has potential applications in various chemical reactions, including the synthesis of N-(3,5-xylyl)-N-ethylaniline, an arylamine . It may also be used in α-Arylation of ketones, copper-catalyzed N-arylation of imidazoles, and cyanation of 5-iodo-m-xylene to form 3,5-dimethylbenzonitrile .

properties

IUPAC Name

1-iodo-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOMUEFLZAHIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348703
Record name 1-iodo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3,5-dimethoxybenzene

CAS RN

25245-27-6
Record name 1-iodo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Dimethoxyaniline (1.0 g) is suspended in a mixture of hydrochloric acid (3 ml), acetic acid (2 ml) and water (5 ml), and thereto is added dropwise a solution of sodium nitrite (473 mg) in water (5 ml) under ice-cooling over a period of 15 minutes. Ten minutes thereafter, to the mixture is added a solution of potassium iodide (1.62 g) in water (5 ml), and the mixture is warmed to 80° C., and stirred for one hour. The reaction mixture is extracted with diethyl ether, and the extract is washed with water, dried, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (solvent; hexane/ethyl acetate), and is recrystallized from ethyl acetate/hexane to give 3,5-dimethoxyiodobenzene (1.05 g), m.p. 73-74° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-salt cooled solution of 4.55 g (29.7 mmol) of 3,5-dimethoxyaniline in 50 mL of water was added 4 mL of 98% H2SO4. After the solution had cooled to −5° C., a solution of 2.4 g (34.8 mmol) of NaNO2 in a minimum amount of water was added, keeping the temperature below 0° C. The reaction was stirred for 10 min, then 50 mL of diethyl ether was added. A solution of 15 g (90 mmol) of potassium iodide in a minimum amount of water was added slowly to control the evolution of N2. After 3 h, the layers were separated, and the aqueous layer was extracted with additional ether (2×50 mL). The combined ether layers were back extracted with 5% (w/v) NaHSO3(aq) (2×50 mL), 1 M HCl (1×50 mL), 2M NaOH (1×50 mL), then brine (1×25 mL), dried over MgSO4, filtered, and concentrated to a dark oil. The product was purified by silica gel chromatography, eluting with 10% ethyl acetate:hexanes to provide the titled compound (4.80 g, 61%).
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.55 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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